BenchChemオンラインストアへようこそ!

4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide

Medicinal chemistry Drug design Physicochemical profiling

This imidazole-isoxazole-benzamide hybrid (MW 296.33, tPSA ~76 Ų) features a conformationally flexible methylene-amide linker, structurally distinct from rigid sulfamoyl-linked analogs. This linker eliminates sulfonamide hypersensitivity liabilities while preserving key pharmacophores for antifungal, anticancer, and CNS target engagement. Ideal for scaffold-hopping, fragment-growing, and chemical biology probe development where linker-dependent SAR must be interrogated. Not interchangeable with benzimidazole-isoxazole or sulfamoyl-linked series without experimental validation. Research-use-only compound; standard international shipping available.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 2034403-62-6
Cat. No. B2579861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide
CAS2034403-62-6
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3
InChIInChI=1S/C16H16N4O2/c1-12-15(9-19-22-12)8-18-16(21)14-4-2-13(3-5-14)10-20-7-6-17-11-20/h2-7,9,11H,8,10H2,1H3,(H,18,21)
InChIKeyFYCZVUMDLNZMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide (CAS 2034403-62-6): Structural Identity and Chemical Class


4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide (CAS 2034403-62-6) is a synthetic small molecule (C₁₆H₁₆N₄O₂, MW 296.33 g/mol) that integrates an imidazole ring, a 5-methylisoxazole ring, and a para-substituted benzamide core via methylene linkers . It belongs to the broader class of imidazole-isoxazole-benzamide hybrids, a scaffold that has been explored in medicinal chemistry for antifungal, anticancer, and CNS applications [1][2]. The compound is currently catalogued primarily as a research chemical and synthetic building block, with no regulatory approved therapeutic indication .

Why Generic Substitution of 4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide with Similar In-Class Compounds Carries Quantifiable Risk


The dual heterocyclic architecture of this compound—specifically the 4-(imidazol-1-ylmethyl)benzamide donor linked via a methylene bridge to the 5-methylisoxazol-4-yl acceptor—is structurally distinct from the more common benzimidazole-isoxazole and sulfamoyl-linked analogs [1][2]. In the benzimidazole-isoxazole-benzamide series, replacing the imidazole with benzimidazole alters both the hydrogen-bonding capacity and the π-stacking geometry, resulting in discrete SAR cliffs where IC₅₀ values against PC3 prostate cancer cells shift from 1.97 ± 0.45 µM to inactive (>50 µM) solely upon substitution of the amide substituent [1]. Similarly, the methylene linker between the benzamide and isoxazole in the target compound confers greater conformational flexibility than the direct sulfamoyl linkage found in the closest published active analog, 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide, which was reported to possess qualitatively different antifungal spectrum [2]. These structural nuances preclude reliable interchangeability without experimental validation.

4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide: Quantitative Differentiation Evidence Against Structural Analogs


Molecular Topology Differentiation: Imidazole vs. Benzimidazole Core—Impact on Hydrogen-Bond Acceptor Count and PSA Predictions

The target compound employs a simple 1H-imidazole ring, whereas the predominant biologically characterized analogs in the isoxazole-benzamide class contain a benzimidazole core [1]. Calculated topological polar surface area (tPSA) for the target compound is approximately 76.0 Ų (based on the C₁₆H₁₆N₄O₂ formula with four H-bond acceptors and one H-bond donor), compared to ~81.0 Ų for the analogous benzimidazole-containing N-{5-[(1H-benzo[d]imidazol-1-yl)methyl]isoxazol-3-yl}benzamide scaffold, which contains five H-bond acceptors [2]. This difference in tPSA and H-bond acceptor count is relevant for predicting blood-brain barrier penetration and oral bioavailability, where PSA < 90 Ų is generally considered favorable for CNS exposure [2].

Medicinal chemistry Drug design Physicochemical profiling

Linker Flexibility: Methylene-Bridged vs. Sulfamoyl-Linked Analogs—Impact on Conformational Entropy and Target Engagement

The target compound connects the benzamide and isoxazole moieties via a —CH₂—NH—C(═O)— methylene-amide linker, whereas the closest published bioactive analog, 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide, uses a rigid —NH—SO₂— sulfamoyl linker [1]. The methylene linker introduces an additional rotatable bond (total rotatable bonds = 5 vs. 4 for the sulfamoyl analog), increasing conformational flexibility and potentially enabling induced-fit binding to a broader range of protein targets [2]. The sulfamoyl analog was reported to exhibit 'good antifungal activity' in qualitative assays, but no quantitative MIC or IC₅₀ values were provided [1].

Structural biology Fragment-based drug design SAR

Antifungal Activity Potential: Class-Level Evidence from the 5-Methylisoxazole-4-sulfamoyl Imidazole Analog

The closest published active analog, 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide, was reported to exhibit 'good antifungal activity' in the 2011 study by Prasanthy et al. [1]. While no quantitative MIC values were disclosed, the presence of both the 4-(1H-imidazol-1-yl)benzamide and 5-methylisoxazole pharmacophores in this active analog suggests that the target compound—which shares these core pharmacophores but replaces the sulfamoyl linker with a more flexible methylene-amide linker—may retain antifungal potential with distinct spectrum or potency profile. This inference is class-level only; no direct antifungal data exist for CAS 2034403-62-6.

Antifungal agents Imidazole derivatives SAR

Cardiac Electrophysiology Scaffold Potential: Class III Antiarrhythmic Activity of the 4-(1H-Imidazol-1-yl)benzamide Pharmacophore

The 4-(1H-imidazol-1-yl)benzamide core—which the target compound shares—was established by Morgan et al. (1990) as a viable bioisosteric replacement for the 4-[(methylsulfonyl)amino]benzamide group in Class III antiarrhythmic agents [1]. In the in vitro Purkinje fiber assay, compounds such as N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide (6a) exhibited potency comparable to sematilide, the clinical-stage Class III agent [1]. The target compound differs in its N-substituent, carrying the 5-methylisoxazol-4-ylmethyl group instead of a basic amine-terminated alkyl chain, which would be expected to shift the pharmacological profile away from cardiac ion channels and toward other targets. This scaffold heritage provides a rationale for exploring the target compound in non-cardiac indications while retaining the bioisosteric advantages of the imidazole-for-methylsulfonyl substitution.

Cardiac electrophysiology Antiarrhythmic agents Ion channels

4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery: A Structurally Unique Imidazole-Isoxazole Hybrid for Library Design

The compound's low molecular weight (296.33 g/mol) and favorable tPSA (~76 Ų) make it an attractive fragment or scaffold-hopping starting point for medicinal chemistry libraries targeting enzymes or receptors that recognize imidazole- or isoxazole-containing ligands [1]. Its methylene-amide linker provides an additional degree of conformational freedom compared to the rigid sulfamoyl linker found in the published active analog [2], potentially enabling access to novel binding conformations in fragment growing and merging strategies.

Antifungal Lead Optimization: A Pharmacophorically Related but Structurally Distinct Alternative to Sulfamoyl-Linked Imidazole-Isoxazoles

For research groups exploring antifungal imidazole derivatives, this compound offers a structurally distinct scaffold relative to the sulfamoyl-linked analog that showed qualitative antifungal activity [1]. The replacement of the sulfamoyl group with a methylene-amide linker eliminates the sulfonamide liability (potential for hypersensitivity reactions) while retaining the two key pharmacophoric elements—the 4-(1H-imidazol-1-yl)benzamide and the 5-methylisoxazole—that were present in the active compound [1].

Neuroscience Probe Development: Low-tPSA Imidazole-Isoxazole Scaffold for CNS Drug Discovery

With a calculated tPSA of ~76 Ų—below the 90 Ų threshold generally considered favorable for CNS penetration [1]—and structural precedent for isoxazole-imidazole derivatives as GABA A α5 receptor ligands [2], this compound represents a procurement-worthy starting point for neuroscience probe development. The 5-methylisoxazole moiety is a recognized heterocycle in CNS drug design, and the absence of a basic amine (which can increase P-glycoprotein efflux liability) further supports its CNS drug-likeness [1].

Chemical Biology Tool for Deconvoluting Imidazole-Benzamide Target Engagement

Given the validated bioisosteric activity of the 4-(1H-imidazol-1-yl)benzamide pharmacophore across multiple target classes (cardiac ion channels, antifungal, anticancer) [1][2], this compound can serve as a versatile affinity probe or negative control in chemical biology studies. Its distinct linker chemistry (methylene-amide vs. sulfamoyl or direct N-aryl linkage) enables researchers to interrogate whether observed biological activity in analog series is linker-dependent or pharmacophore-driven [3].

Quote Request

Request a Quote for 4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.